Product packaging for Mirtazapine Bromide(Cat. No.:CAS No. 61337-86-8)

Mirtazapine Bromide

Cat. No.: B119306
CAS No.: 61337-86-8
M. Wt: 344.2 g/mol
InChI Key: IGRONFJIVLWNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirtazapine Bromide is a chemical derivative of Mirtazapine, a tetracyclic antidepressant compound that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA) . The parent compound is known to antagonize central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors, which leads to an enhanced release of both norepinephrine and serotonin . Furthermore, Mirtazapine acts as a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 serotonin receptors, and the histamine H1 receptor . This unique multi-receptor profile makes its derivative, this compound, a valuable tool for neuroscientific research. It is particularly useful for in vitro studies investigating the intricate mechanisms of antidepressant drugs, receptor binding kinetics, and signal transduction pathways . Researchers can utilize this compound to explore the structural-activity relationships of tetracyclic compounds and to develop novel experimental models for studying mood disorders . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18BrN3 B119306 Mirtazapine Bromide CAS No. 61337-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-bromo-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRONFJIVLWNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612920
Record name 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-86-8
Record name 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Mirtazapine

Comprehensive Analysis of Mirtazapine (B1677164) Base Synthetic Routes

The synthesis of the core mirtazapine molecule can be achieved through various multi-step pathways, starting from readily available chemical precursors.

A common industrial approach involves the condensation of 2-chloro-3-cyanopyridine (B134404) with 1-methyl-3-phenylpiperazine (B26559) to form the intermediate 1-(3-cyanopyridyl-2)-4-methyl-2-phenyl-piperazine. wikipedia.orggoogle.com This intermediate then undergoes base-catalyzed hydrolysis, typically with potassium hydroxide, to yield the corresponding carboxylic acid. google.comgoogle.com Subsequent reduction of the acid and a final cyclization step using a strong dehydrating agent like concentrated sulfuric acid produces the mirtazapine base. google.comgoogle.comgoogle.com The cyclization step involves the intramolecular reaction of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol in the presence of the acid. google.comgoogle.com

Route Starting Materials Key Intermediates Key Reactions Reference
Route A 2-substituted nicotinitrileFormula (A) compoundRing closure with acid (e.g., H₂SO₄) google.com
Route B Styrene oxide, N-methylethanolamine-Nucleophilic ring-opening, chlorination, cyclization, substitution, hydrolysis, reduction, cyclization researchgate.net
Route C 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine1-(3-cyanopyridyl-2)-4-methyl-2-phenyl-piperazine; 1-(3-carboxypyridyl-2)-4-methyl-2-phenyl-piperazineCondensation, Hydrolysis, Reduction, Cyclization wikipedia.orggoogle.com

This table provides a simplified overview of major synthetic pathways to the mirtazapine base.

Mirtazapine is a chiral molecule, existing as (R)- and (S)-enantiomers, which exhibit different pharmacological profiles. wikipedia.orgmdpi.com The (S)-(+) enantiomer is primarily responsible for the antagonism of 5-HT₂A and 5-HT₂C receptors, while the (R)-(-) enantiomer is responsible for antagonizing the 5-HT₃ receptor. wikipedia.org Both enantiomers contribute to the antagonism of H₁ and α₂-adrenergic receptors. wikipedia.orgmdpi.com

Two primary strategies exist for obtaining enantiomerically pure mirtazapine:

Resolution of Racemic Mixtures: An older method involves the separation of enantiomers at the end of the synthetic pathway. google.com This is often accomplished by forming diastereomeric salts through the reaction of racemic mirtazapine with a chiral resolving agent, such as enantiomerically pure dibenzoyltartaric acid. google.com After separation of the diastereomers by filtration, the free base of the desired enantiomer is regenerated. google.com A significant drawback of this late-stage resolution is a maximum theoretical yield of only 50% for each enantiomer and the generation of considerable waste. google.com High-performance liquid chromatography (HPLC) using chiral stationary phases has also been developed for the analytical and semi-preparative resolution of mirtazapine enantiomers. researchgate.net

Synthesis and Preparation of Mirtazapine Salts, with Emphasis on Bromide and Hydrobromide

The preparation of pharmaceutical salts is a common practice to improve the stability, solubility, and handling of active pharmaceutical ingredients. Mirtazapine, being a basic compound due to its piperazine (B1678402) nitrogen atoms, readily forms acid addition salts.

The synthesis of a mirtazapine salt, such as the hydrobromide, involves a standard acid-base reaction. The mirtazapine free base is dissolved in a suitable organic solvent, and a stoichiometric amount of hydrobromic acid (HBr) is added. The resulting mirtazapine hydrobromide salt typically precipitates from the solution and can be isolated by filtration, washed, and dried. While specific literature detailing the synthesis of mirtazapine bromide is not abundant, the general principle is analogous to the formation of other salts like the hydrochloride, which is mentioned in the context of synthesizing mirtazapine analogues. nih.gov One patent describes precursors to mirtazapine where a leaving group can be a bromo substituent, indicating the use of bromine-containing reagents in related synthetic steps. google.com

Design and Synthesis of Mirtazapine Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the molecular structure of mirtazapine and its biological activity, researchers have designed and synthesized numerous analogues and derivatives. nih.gov These Structure-Activity Relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its interaction with biological targets and for developing new compounds with potentially improved properties. jchemrev.comfrontiersin.org

A notable example involves the design of arylsulfonamide derivatives of (dihydrobenzofuranoxy)ethyl piperidines as dual α₂-adrenoceptor and 5-HT₇ receptor antagonists. nih.gov This research, inspired by the receptor profile of compounds like mirtazapine, aimed to explore new therapeutic possibilities for depression. nih.govnih.gov The synthesis was carried out using a sustainable mechanochemical approach. nih.gov

SAR studies on these analogues revealed key structural insights:

Central Amine Core: Compounds featuring a 4-aminopiperidine (B84694) scaffold generally showed higher affinity for both α₂-AR and 5-HT₇R targets compared to their 4-aminomethylpiperidine counterparts. nih.gov

Aryl Substituents: The nature and position of substituents on the aryl rings significantly influenced binding affinity and selectivity. nih.gov

Compound Modification Target(s) Observed Effect on Affinity Reference
4-aminopiperidine vs. 4-aminomethylpiperidine coreα₂-AR & 5-HT₇R4-aminopiperidine scaffold showed higher affinity. nih.gov
Various aryl substitutions on sulfonamide moietyα₂-AR & 5-HT₇RAffinity for both targets varied, with Kᵢ values ranging from 80–1194 nM for α₂-AR and 30–727 nM for 5-HT₇R. nih.gov

This table summarizes key SAR findings from a study on mirtazapine-related analogues.

Other known analogues of mirtazapine include mianserin (B1677119), setiptiline, and aptazapine, which share structural similarities and aspects of its mechanism of action. wikipedia.org

Chemical Synthesis of Mirtazapine Metabolites for Preclinical Characterization

Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4. wikipedia.orgfda.gov The major biotransformation pathways are N-demethylation and hydroxylation. fda.gov This results in key metabolites such as N-desmethylmirtazapine and 8-hydroxy-mirtazapine. wikipedia.org The N-desmethyl metabolite is known to possess some pharmacological activity. wikipedia.org

The chemical synthesis of these metabolites is essential for their preclinical characterization, allowing for the independent study of their pharmacological and toxicological profiles. dergipark.org.tr It also provides pure analytical standards for pharmacokinetic and drug metabolism studies. The synthesis of Phase I metabolites generally involves reactions that introduce or expose polar functional groups. dergipark.org.tr For mirtazapine's metabolites, this would involve:

8-hydroxy-mirtazapine: Synthesis would require a method for regioselective hydroxylation of the aromatic ring system.

N-desmethylmirtazapine: This can be prepared by demethylating the piperazine nitrogen of mirtazapine or a suitable precursor.

Additionally, isotopically labeled versions, such as deuterium-labeled metabolites, can be synthesized through multi-step organic processes to serve as internal standards in quantitative bioanalysis.

Sustainable and Green Chemistry Approaches in Mirtazapine Synthesis

Modern pharmaceutical synthesis places increasing emphasis on green and sustainable chemistry principles to reduce environmental impact, improve safety, and increase efficiency. jocpr.com These principles include minimizing waste, improving atom economy, and using less hazardous solvents and reagents. jocpr.com

In the context of mirtazapine and its analogues, mechanochemistry has emerged as a powerful green technique. nih.govresearchgate.net Mechanochemical synthesis, which involves reactions conducted in the solid state by milling, offers several advantages over traditional solution-based methods:

Reduced Solvent Use: It significantly decreases or eliminates the need for bulk organic solvents, which are often toxic and contribute to chemical waste. nih.govjocpr.com

Higher Yields: This method can lead to improved reaction yields and a reduction in by-product formation. nih.gov

Another green aspect of mirtazapine synthesis relates to the development of stereoselective routes. As mentioned previously, building the desired enantiomer from a chiral precursor is more sustainable than resolving a racemic mixture, as it avoids discarding 50% of the material and reduces waste. google.com

Elucidation of Mirtazapine and Mirtazapine Bromide Solid State Structures and Physicochemical Properties

Crystallographic Investigations of Mirtazapine (B1677164) Molecular Salts

The three-dimensional arrangement of molecules in a crystal lattice is fundamental to a compound's physical properties. Crystallographic studies of mirtazapine salts, such as the hydrobromide, provide insights into their structure at the atomic level.

X-ray Diffraction Analysis of Mirtazapine Hydrobromide Crystal Structures

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of a solid. While specific, publicly available crystallographic information files (CIF) for mirtazapine hydrobromide are scarce, extensive studies on its hydrochloride analogue provide a strong basis for understanding its structural characteristics. researchgate.netrsc.org

A patent for S-mirtazapine hydrobromide describes its preparation, resulting in white crystals. google.com The analysis by X-ray Powder Diffraction (XRPD) indicated the product was "mainly one polymorphic form and some amorphous material," highlighting the complexity of its solid state. google.com

To illustrate the type of data obtained from single-crystal X-ray diffraction, the crystallographic parameters for mirtazapine hemihydrate are presented below. researchgate.netrsc.org

Interactive Table: Crystallographic Data for Mirtazapine Hemihydrate

Parameter Value
Formula C17 H20 N3 O0.5
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 9.801
b (Å) 17.308
c (Å) 9.009
α (°) 90
β (°) 106.00
γ (°) 90

This data is for Mirtazapine Hemihydrate and serves as an example of crystallographic parameters determined by X-ray diffraction. researchgate.netrsc.org

Intermolecular Interactions and Hydrogen Bonding in Crystal Lattices

The stability of a crystal lattice is heavily influenced by intermolecular interactions, particularly hydrogen bonds. In mirtazapine salts, the protonated nitrogen atoms of the piperazine (B1678402) ring are key hydrogen bond donors. researchgate.net

In the case of mirtazapinium salts, such as the hydrochloride, the N+–H group forms strong hydrogen bonds with the chloride anion (Cl⁻). researchgate.net These interactions are fundamental in building the crystal lattice. Furthermore, water molecules, when present in the crystal structure (as in hydrates), can act as bridges, forming extensive hydrogen-bonded networks. researchgate.netresearchgate.net For example, in mirtazapinium di-hydrochloride trihydrate, water molecules and chloride ions form a hydrogen-bonded chain along the crystallographic a-axis. researchgate.net

A recurring motif in mirtazapinium carboxylate salts is a strong ionic two-point synthon of N+–H⋯O⁻ and C–H⋯O⁻ hydrogen bonds. rsc.org While the bromide ion in mirtazapine hydrobromide is a weaker hydrogen bond acceptor than a carboxylate oxygen, similar N+–H···Br⁻ interactions are expected to be the primary organizing forces in its crystal structure.

Polymorphism, Pseudopolymorphism, and Amorphism of Mirtazapine Forms

The ability of a compound to exist in more than one crystalline form is known as polymorphism . These different forms, or polymorphs, can have distinct physicochemical properties. The term pseudopolymorphism refers to crystalline forms that contain solvent molecules (solvates) or water (hydrates) within their lattice. An amorphous form, in contrast, lacks a long-range ordered crystal structure. scielo.br

Mirtazapine and its salts exhibit these phenomena. Patents for S-mirtazapine hydrobromide note that the salt has a strong affinity for water and can form a monohydrate under ambient conditions. google.com This indicates that mirtazapine hydrobromide can exist as a pseudopolymorph. The same source also mentions that the crystallized product is a mixture of "mainly one polymorphic form and some amorphous material," confirming the existence of at least one polymorph and an amorphous state for this salt. google.com

The existence of different solid-state forms is a critical consideration in pharmaceutical development, as it can impact the drug's stability and dissolution characteristics.

Spectroscopic Characterization Techniques for Solid-State Forms

Spectroscopic techniques are essential for identifying and differentiating between various solid-state forms of a pharmaceutical compound.

Vibrational Spectroscopy (IR and Raman) in Polymorph and Salt Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since these vibrational modes are sensitive to the molecule's local environment, these techniques can effectively distinguish between different polymorphs, pseudopolymorphs, and the amorphous form of a drug. researchgate.netresearchgate.net

In the analysis of mirtazapine salts, the formation of the salt is confirmed by changes in the vibrational spectra compared to the free base. For instance, the protonation of the piperazine nitrogen upon salt formation leads to the appearance of new bands corresponding to the N-H stretching and bending vibrations. researchgate.netresearchgate.net

The IR and Raman spectra of mirtazapine have been extensively studied. nih.gov Key vibrational bands associated with the different parts of the molecule, such as the aromatic rings and the piperazine moiety, can be identified. When mirtazapine forms a salt like the hydrobromide, shifts in the positions and changes in the intensities of these bands are expected due to the formation of hydrogen bonds and changes in the crystal packing.

For example, studies on mirtazapine hemihydrate have identified characteristic IR bands for O-H stretching, CH3 stretching, and pyridine (B92270) ring stretching vibrations. researchgate.net These bands would be altered in the anhydrous form or in different salt forms, allowing for their identification.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Structural Confirmation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceuticals. It provides information about the local chemical environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N) within the solid. google.com

Different polymorphs of a compound will generally produce distinct ssNMR spectra because the arrangement of molecules in the crystal lattice affects the magnetic environment of the nuclei. This makes ssNMR an excellent tool for identifying and quantifying different polymorphic and amorphous forms within a sample. google.com

Patents for S-mirtazapine hydrobromide mention the use of ssNMR in its characterization, confirming that the resulting material was a mixture of a polymorphic form and amorphous content. google.com While the specific spectra were not provided, the use of this technique underscores its importance in confirming the solid-state nature of the compound. The analysis of different mirtazapine salts, such as the maleate, has also utilized ssNMR to confirm the presence of a single polymorphic form and the absence of amorphous material. google.com

Cocrystal Formation and Characterization for Mirtazapine Systems

Creating molecular salts and cocrystals is a key strategy for modifying the physicochemical properties of a drug without altering its pharmacological activity. nih.gov For mirtazapine, this approach has been explored to overcome the stability issues associated with the free base. researchgate.net A cocrystal is a multi-component crystalline solid where the components are held together by non-covalent interactions. acs.org The distinction between a cocrystal and a salt is determined by whether a proton is transferred from the acidic coformer to the basic drug molecule; a salt involves proton transfer, whereas a cocrystal does not.

The S-mirtazapine hydrobromide is an example of a molecular salt that has been developed to be solid and non-sublimating. google.com Its formation is achieved by reacting mirtazapine with hydrobromic acid. Characterization of this salt confirms its distinct solid-state properties compared to the free base. Patent literature specifies that the S-mirtazapine hydrobromide salt has a distinct X-Ray Powder Diffraction (XRPD) pattern and can form a stable monohydrate under ambient conditions. google.com

Beyond the hydrobromide salt, a range of other mirtazapine molecular salts have been synthesized and characterized using coformers such as hydrochloric acid, maleic acid, malonic acid, and fumaric acid. researchgate.netresearchgate.net The characterization of these "Mirtazapine Systems" relies on a suite of analytical techniques:

Single-Crystal X-Ray Diffraction (SCXRD) : Provides definitive structural information, including bond lengths, bond angles, and the precise location of proton transfer, confirming salt formation. It also reveals the supramolecular arrangement through hydrogen bonds. researchgate.net

Powder X-Ray Diffraction (PXRD) : Used to identify the crystalline phase and confirm the formation of a new solid form, which will have a diffraction pattern distinct from the starting materials. researchgate.net

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to detect changes in functional groups upon salt or cocrystal formation. For instance, the formation of an N⁺–H bond in the piperazine ring of mirtazapine provides evidence of proton transfer. researchgate.net

Differential Scanning Calorimetry (DSC) : As mentioned previously, DSC is used to identify the new melting point of the cocrystal or salt, which is typically different from that of the individual components. researchgate.net

The table below outlines various Mirtazapine systems and the methods used for their characterization.

Mirtazapine SystemCoformer/AcidCharacterization Techniques UsedKey FindingReference(s)
Mirtazapine Salt Hydrobromic AcidDSC, XRPD, ss-NMRNon-sublimating solid salt with a melting point of 253 °C; forms a monohydrate. google.com
Mirtazapine Salt Hydrochloric AcidSCXRD, FT-IR, Raman, Thermal AnalysisFormation of a stable molecular salt. researchgate.net
Mirtazapine Salt Maleic AcidSCXRD, FT-IR, Raman, Thermal AnalysisFormation of a 1:1 salt. researchgate.netresearchgate.net
Mirtazapine Salt Fumaric AcidSCXRD, FT-IR, Raman, Thermal AnalysisFormation of a 2:1 salt (Mirtazapinium hydrogenfumarate). researchgate.net
Mirtazapine Hemihydrate WaterSCXRD, Thermal AnalysisCharacterized crystal structure where water molecules are located in channels. researchgate.netresearchgate.net
Mirtazapine Cocrystals Various (General Screening)PXRD, DSC, TGA, FT-IRGeneral methods for screening and identifying new cocrystal phases with altered physicochemical properties. researchgate.netiosrphr.org

Preclinical Pharmacological Mechanisms of Mirtazapine at the Molecular and Cellular Level

Receptor Binding and Selectivity Profiling (In Vitro Studies)

In vitro studies have been crucial in mapping the affinity of mirtazapine (B1677164) for various neurotransmitter receptors, revealing a complex interaction profile that underpins its mechanism of action. nih.govdrugbank.com

Alpha2-Adrenergic Receptor Antagonism and Subtype Affinity

Mirtazapine functions as a potent antagonist of central presynaptic α2-adrenergic receptors. psychopharmacologyinstitute.comnih.govmedicines.org.uk It blocks both α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons. nih.govnih.govnih.gov This blockade inhibits the negative feedback mechanism that normally restricts the release of norepinephrine (B1679862) and serotonin (B10506), thereby increasing the synaptic availability of both neurotransmitters. patsnap.commdpi.comresearchgate.net

Mirtazapine exhibits a higher affinity for presynaptic α2-adrenoceptors compared to postsynaptic α1-adrenoceptors. nih.govdrugbank.com Specifically, its affinity for α2-adrenoceptors is approximately 30 times higher than for α1-adrenoceptors. nih.govdrugbank.com The compound is more selective for the α2 subtype over the α1 subtype. wikipedia.org The S(+) enantiomer of mirtazapine is primarily responsible for blocking α2 receptors. medicines.org.ukmedsafe.govt.nz

Table 1: Mirtazapine Affinity for Adrenergic Receptors

Receptor Subtype Affinity/Activity Reference
α2-Adrenergic Potent Antagonist tocris.com
α2A-Adrenergic High Affinity (Ki = 0.13 nM) nih.gov
α2B-Adrenergic Nanomolar Affinity (Ki = 1 nM) nih.gov
α2C-Adrenergic High Affinity (Ki = 0.15 nM) nih.gov
α1-Adrenergic Moderate Antagonist fda.govfda.gov

Serotonin Receptor (5-HT) Interactions: Antagonism (5-HT2, 5-HT3) and Indirect Modulation (5-HT1)

Mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors. nih.govboehringer-ingelheim.comfda.govfda.govnih.govdrugbank.comresearchgate.net The antagonism of 5-HT2 receptors is attributed to the S(+) enantiomer, while the R(-) enantiomer is responsible for blocking 5-HT3 receptors. medicines.org.ukmedsafe.govt.nzwikipedia.org Blockade of 5-HT2A and 5-HT2C receptors may contribute to its anxiolytic and sleep-improving properties. wikipedia.orgcij.gob.mx

Mirtazapine has a low affinity for 5-HT1 receptors. nih.govdrugbank.comnih.gov However, by blocking α2-adrenergic heteroreceptors on serotonergic neurons and antagonizing 5-HT2 and 5-HT3 receptors, it indirectly enhances 5-HT1A-mediated neurotransmission. psychopharmacologyinstitute.comnih.govnih.gov This specific serotonergic effect is a key feature of its mechanism. upmc.commedicines.org.ukmedsafe.govt.nz

Table 2: Mirtazapine Affinity for Serotonin Receptors

Receptor Subtype Affinity/Activity Reference
5-HT2 Potent Antagonist (pKi = 8.05) tocris.com
5-HT2A High Affinity researchgate.net
5-HT2C High Affinity cij.gob.mx
5-HT3 Potent Antagonist (pKi = ~8.1) tocris.com
5-HT1A Low/No Significant Affinity boehringer-ingelheim.comfda.govfda.govnih.govdrugbank.com
5-HT1B No Significant Affinity boehringer-ingelheim.comfda.govfda.gov

Histamine (B1213489) H1 Receptor Antagonism and Implications for Central Nervous System Effects

Mirtazapine is a potent antagonist of the histamine H1 receptor, with a very high affinity (pKi = 9.3). nih.govdrugbank.comtocris.comwikipedia.org This potent antihistaminergic activity is one of its strongest receptor interactions and is responsible for its prominent sedative effects observed in preclinical models. fda.govfda.govwikipedia.orgsmpdb.ca The blockade of H1 receptors is a key contributor to the central nervous system effects of mirtazapine. smpdb.capsychdb.com

Exploration of Other Monoaminergic and Cholinergic Receptor Affinities

Preclinical in vitro studies have demonstrated that mirtazapine has a low affinity for muscarinic cholinergic receptors. nih.govnih.govdrugbank.com This property may explain the relatively low incidence of anticholinergic side effects. fda.govfda.gov Furthermore, mirtazapine shows no significant affinity for dopamine (B1211576) receptors. nih.govupmc.comnih.govdrugbank.commdpi.com It also has a weak affinity for monoamine transporters, meaning it does not significantly inhibit the reuptake of norepinephrine, dopamine, or serotonin. mdpi.comtocris.com

Neurotransmitter Dynamics in Preclinical Models

The receptor binding profile of mirtazapine translates into complex changes in neurotransmitter dynamics in the brain, as demonstrated in various animal models.

Modulation of Noradrenergic and Serotonergic Neurotransmission in Animal Brain Regions

Preclinical studies, including microdialysis and electrophysiological experiments in rats, have confirmed that mirtazapine's antagonism of α2-adrenoceptors leads to an increase in both noradrenergic and serotonergic neurotransmission. nih.govdrugbank.comnih.govscielo.org.mx By blocking presynaptic α2-autoreceptors, mirtazapine enhances the release of norepinephrine. nih.gov This increased noradrenergic activity, in turn, stimulates serotonergic cell firing in regions like the dorsal raphe nucleus. nih.govdrugbank.comnih.gov

Simultaneously, the blockade of α2-heteroreceptors on serotonin nerve terminals prevents norepinephrine from inhibiting serotonin release. nih.govdrugbank.comnih.gov This dual action results in a significant increase in extracellular serotonin levels in brain regions such as the hippocampus and prefrontal cortex. nih.govwikipedia.orgresearchgate.net Because mirtazapine also blocks 5-HT2 and 5-HT3 receptors, the increased serotonin preferentially activates 5-HT1A receptors, leading to what is termed "specific serotonergic" enhancement. upmc.comnih.gov Animal studies have shown that this modulation of neurotransmitter systems contributes to its antidepressant-like effects. scielo.org.mx

Microdialysis and Electrophysiological Studies of Neurotransmitter Release

Microdialysis and electrophysiological studies have been instrumental in elucidating the in vivo effects of mirtazapine on neurotransmitter systems. These studies have largely confirmed that mirtazapine enhances noradrenergic and serotonergic neurotransmission. nih.gov

Electrophysiological experiments have demonstrated that acute administration of mirtazapine leads to a transient increase in the firing activity of dorsal raphe serotonin (5-HT) neurons. nih.gov This effect is mediated by norepinephrine (NE) neurons, as it is abolished in animals with NE lesions. nih.gov The increased firing rate of 5-HT neurons is attributed to their activation by the enhanced release of NE, which results from the blockade of α2-adrenergic autoreceptors on locus coeruleus neurons. nih.gov Furthermore, acute mirtazapine administration also transiently increases the firing of locus coeruleus NE neurons. nih.gov Sustained administration of mirtazapine over 21 days resulted in a significant increase in the firing rate of 5-HT neurons (a 75% increase) and a more modest increase in the firing rate of NE neurons (a 30% increase). nih.gov

Microdialysis studies in freely moving rats have shown that acute doses of mirtazapine can increase extracellular 5-HT concentrations in terminal fields by up to 80% above baseline. tandfonline.com Concurrently, a similar increase in noradrenaline metabolites is observed. tandfonline.com In vivo microdialysis has also revealed that mirtazapine administration leads to a dose-dependent increase in extracellular dopamine levels in the medial prefrontal cortex (mPFC) of rats, without significantly altering 5-HT levels in this specific brain region. nih.gov This increase in cortical dopamine is attenuated by the 5-HT1A antagonist WAY100,635, suggesting that mirtazapine's effect on dopamine is mediated in part by facilitating post-synaptic 5-HT1A receptor function. nih.govresearchgate.net

Further microdialysis studies have shown that mirtazapine increases extracellular noradrenaline and dopamine in the medial prefrontal cortex. capes.gov.brnih.gov The increase in dopamine is believed to originate largely from noradrenergic terminals, controlled by α2-adrenoceptors. capes.gov.brnih.gov The administration of mirtazapine was found to increase extracellular dopamine, DOPAC (a dopamine metabolite), and noradrenaline to a similar extent in both the medial prefrontal cortex and the occipital cortex. capes.gov.brnih.gov This effect was completely suppressed by the α2-adrenoceptor agonist clonidine. capes.gov.brnih.gov These findings suggest that by inhibiting α2-adrenoceptors, mirtazapine induces a co-release of noradrenaline and dopamine from noradrenergic terminals in the cerebral cortex. capes.gov.brnih.gov

Table 1: Effects of Mirtazapine on Neurotransmitter Release in Preclinical Studies

Study Type Animal Model Key Findings Reference(s)
Electrophysiology Rat Acute mirtazapine increases firing of dorsal raphe 5-HT neurons and locus coeruleus NE neurons. nih.gov
Electrophysiology Rat Sustained mirtazapine (21 days) leads to a 75% increase in 5-HT neuron firing rate and a 30% increase in NE neuron firing rate. nih.gov
Microdialysis Rat Acute mirtazapine increases extracellular 5-HT in terminal fields by up to 80%. tandfonline.com
Microdialysis Rat Dose-dependent increase in extracellular dopamine in the medial prefrontal cortex. nih.gov
Microdialysis Rat Increases extracellular noradrenaline and dopamine in the medial prefrontal and occipital cortex. capes.gov.brnih.gov

Intracellular Signaling and Gene Expression Studies in Cell Models

The therapeutic effects of antidepressants like mirtazapine are associated with long-term neuroadaptive changes in the brain. mdpi.compreprints.org These changes involve alterations in intracellular signaling pathways and gene expression that are linked to neuroplasticity. mdpi.compreprints.orgnih.gov

The neuroplasticity hypothesis of antidepressant action suggests that these drugs work by protecting against and reversing dysfunctional histological changes in brain regions like the hippocampus and prefrontal cortex. nih.gov Antidepressants can promote neuroplasticity by altering cell signaling. mdpi.com This is often mediated by an increase in the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which activates tyrosine kinase receptors (TrkB) and triggers intracellular cascades. mdpi.comtandfonline.com These cascades can involve cAMP-dependent protein kinase A, mitogen-activated protein kinase (MAPK), and other molecules that ultimately activate transcription factors like the cAMP-responsive element-binding protein (CREB). mdpi.comtandfonline.com The activation of CREB regulates the expression of genes related to neuroplasticity, cell survival, and cognition. preprints.orgtandfonline.com

While the direct effects of "Mirtazapine Bromide" on these pathways are not specifically detailed in the available literature, studies on mirtazapine provide insights. For instance, mirtazapine's mechanism, which increases the release of serotonin and norepinephrine, is thought to initiate these downstream signaling events. nih.gov The end result of these intracellular signaling cascades is the stimulation of neurogenesis in the dentate gyrus, an increase in glial cells, enhanced dendritic branching, and the formation of new synaptic connections. nih.gov

In vitro studies using cell models have explored the protective effects of mirtazapine against cellular stress and oxidative damage. Oxidative stress is recognized as a significant factor in the pathophysiology of depression, with affected individuals often showing high levels of oxidative stress markers. nih.govresearchgate.net

In a study using human SH-SY5Y neuroblastoma cells, hydrogen peroxide (H₂O₂) was used to induce oxidative stress, leading to DNA damage and a reduction in cell viability. nih.govresearchgate.netnih.gov Mirtazapine was found to alleviate this H₂O₂-induced cellular stress. nih.govresearchgate.netnih.gov At various tested concentrations, mirtazapine was able to counteract the decrease in cell viability caused by H₂O₂ alone, restoring viability to levels similar to that of control cells. nih.gov Furthermore, mirtazapine was shown to reduce the DNA damage caused by H₂O₂. nih.gov It is suggested that mirtazapine may induce neuroprotective mechanisms by acting on serotonergic receptors. nih.gov Additionally, it has been noted that mirtazapine can reduce the expression of pro-apoptotic genes like Bax and p53. nih.gov

Another study investigating the effects of mirtazapine on BV2 microglia cells exposed to isoflurane (B1672236) found that mirtazapine attenuated isoflurane-induced oxidative stress. nih.gov Isoflurane exposure led to a significant increase in intracellular reactive oxygen species (ROS), which was dose-dependently decreased by mirtazapine. nih.gov Mirtazapine also mitigated the isoflurane-induced increases in both the mRNA and protein levels of NOX-4, a subunit of NADPH oxidase, which is a primary source of ROS. nih.gov

In a model of sepsis-associated encephalopathy using lipopolysaccharide (LPS)-treated brain endothelial cells, mirtazapine was found to mitigate the LPS-induced downregulation of NF-E2–related factor 2 (Nrf2). tandfonline.com Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Table 2: Effects of Mirtazapine on Cellular Stress and Oxidative Damage in In Vitro Models

Cell Line Stressor Key Findings Reference(s)
SH-SY5Y neuroblastoma Hydrogen Peroxide (H₂O₂) Mirtazapine alleviated the decrease in cell viability and DNA damage caused by H₂O₂. nih.govresearchgate.netnih.gov
BV2 microglia Isoflurane Mirtazapine attenuated the isoflurane-induced increase in intracellular ROS and the expression of NOX-4. nih.gov
bEnd.3 brain endothelial cells Lipopolysaccharide (LPS) Mirtazapine mitigated the LPS-induced downregulation of Nrf2. tandfonline.com

Metabolic Transformations and Disposition of Mirtazapine Non Human and in Vitro Contexts

Major Metabolic Pathways: Demethylation, Hydroxylation, and Glucuronide Conjugation (In Vitro Liver Microsomes)

In vitro studies utilizing human liver microsomes (HLM) have been pivotal in characterizing the primary metabolic routes of mirtazapine (B1677164). The main transformations are categorized as Phase I and Phase II reactions.

Phase I metabolism of mirtazapine is dominated by three principal pathways:

8-Hydroxylation: This is a major metabolic pathway, leading to the formation of 8-hydroxymirtazapine. In HLM, 8-hydroxylation accounts for a significant portion of mirtazapine's biotransformation, estimated to be around 55% at anticipated in vivo liver concentrations of 2 µM. nih.gov

N-Oxidation: The formation of mirtazapine-N-oxide represents a more minor pathway, accounting for about 10% of the biotransformation in HLM. nih.gov

Following these initial oxidative reactions, the resulting metabolites can undergo Phase II metabolism. Glucuronide conjugation is a key Phase II pathway, where glucuronic acid is attached to the metabolites, increasing their water solubility and facilitating their excretion. nih.gov While Phase I metabolic pathways primarily involve methylation, hydroxylation, and oxidation, Phase II biotransformation is mainly characterized by glucuronidation. nih.gov

Recent research using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to analyze in vitro incubation with human liver microsomes has identified ten metabolites, comprising nine phase I metabolites and one phase II metabolite. nih.gov This indicates the complexity of mirtazapine's metabolic profile even in a controlled in vitro system.

Cytochrome P450 Enzyme Isoform Involvement (CYP1A2, CYP2D6, CYP3A) in Mirtazapine Biotransformation

The biotransformation of mirtazapine is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with several isoforms playing significant roles. researchgate.net In vitro studies with HLM and recombinant CYP enzymes have identified CYP1A2, CYP2D6, and CYP3A4 as the primary contributors to mirtazapine metabolism. researchgate.net

The involvement of these isoforms varies depending on the specific metabolic pathway and the concentration of mirtazapine:

8-Hydroxylation: At lower, clinically relevant concentrations (around 2 µM), CYP2D6 is the main enzyme responsible for the 8-hydroxylation of mirtazapine, contributing to approximately 65% of this transformation. nih.gov As mirtazapine concentrations increase, the contribution of CYP2D6 decreases, while the role of CYP1A2 becomes more prominent. nih.govresearchgate.net

N-Demethylation: CYP3A4 is the major enzyme catalyzing the N-demethylation of mirtazapine, with its contribution being over 50% at concentrations above 1 µM. doi.org CYP1A2 also participates in this pathway, particularly at lower concentrations. researchgate.net Studies have also suggested that CYP3A5 can catalyze N-demethylation in a manner similar to CYP3A4. nih.gov

N-Oxidation: The N-oxidation of mirtazapine is primarily mediated by CYP1A2 at lower concentrations (contributing around 80%), while the contribution of CYP3A4 increases significantly at higher concentrations. nih.govdoi.org

Contribution of CYP450 Isoforms to Mirtazapine Metabolism In Vitro
Metabolic PathwayPrimary CYP Isoform(s)Notes
8-HydroxylationCYP2D6, CYP1A2CYP2D6 is dominant at low concentrations, while CYP1A2's role increases with higher concentrations. nih.govresearchgate.net
N-DemethylationCYP3A4, CYP1A2, CYP3A5CYP3A4 is the major contributor. researchgate.netdoi.org CYP3A5 also shows activity. nih.gov
N-OxidationCYP1A2, CYP3A4CYP1A2 is primary at low concentrations; CYP3A4 contribution increases with higher concentrations. nih.govdoi.org

Identification and Characterization of Mirtazapine Metabolites in Preclinical Species

Preclinical studies in various animal species have been crucial for identifying and characterizing the metabolites of mirtazapine. The primary oxidative metabolites consistently identified are 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine-N-oxide. doi.org However, the metabolic profile can exhibit significant species differences.

For instance, in a pharmacokinetic study in rats, after oral and intravenous administration, N-desmethylmirtazapine was detected, but 8-hydroxymirtazapine was not found in detectable amounts. nih.gov This is in contrast to findings in humans where 8-hydroxymirtazapine is a major metabolite. doi.org Similarly, in horses, while N-desmethylmirtazapine was detected, 8-hydroxymirtazapine was surprisingly undetected after oral administration. researchgate.net These species-specific differences in metabolic patterns underscore the importance of careful extrapolation of preclinical data to humans.

Pharmacological Activity of Mirtazapine Metabolites (Preclinical)
MetabolitePharmacological ActivityRelative Potency to MirtazapineContribution to Overall Activity
N-desmethylmirtazapineActive5 to 10 times less potent3 to 6% doi.org
8-hydroxymirtazapineNegligible-Negligible nih.gov
Mirtazapine-N-oxideNot specified-Not specified

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies in animal models are essential for determining the routes and rates of elimination of a drug and its metabolites. bioivt.com These studies typically involve administering a radiolabeled form of the drug and quantifying the radioactivity in excreta, such as urine and feces, over a period of time. bioivt.comfrontiersin.org

Advanced Analytical Methods for Mirtazapine Bromide Research and Development

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for the separation, identification, and quantification of components within a mixture. In the context of Mirtazapine (B1677164) Bromide, various chromatographic methods are utilized to assess its purity, identify impurities, and separate its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Related Substances

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of Mirtazapine Bromide in both bulk drug substances and pharmaceutical formulations. nih.govresearchgate.net It allows for the effective separation and quantification of mirtazapine from its process-related impurities and degradation products. nih.govresearchgate.net

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. nih.gov These methods typically employ a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govakjournals.combrieflands.com UV detection is commonly used, with the maximum absorption wavelength for mirtazapine being around 291 nm. akjournals.com

A key aspect of HPLC analysis is method validation, which ensures the reliability of the results. Validation parameters typically include linearity, accuracy, precision, specificity, and robustness. nih.govresearchgate.net For instance, one validated method demonstrated linearity for mirtazapine and its impurities with correlation coefficients in the range of 0.9941–0.9999. nih.govresearchgate.net The precision of these methods is often high, with relative standard deviation (RSD) values for intra-day and inter-day assays being less than 2%. nih.govbrieflands.com

The following table summarizes the parameters of a validated RP-HPLC method for the analysis of mirtazapine and its related substances:

ParameterConditions/Results
Column BDS Hypersil C18 (4.6 x 250 mm; 5 µm) nih.gov
Mobile Phase 0.3% Triethylamine (pH 3.0) - Acetonitrile (78:22 v/v) nih.gov
Detection Photodiode Array (PDA) at 215 nm nih.gov
Flow Rate Isocratic elution nih.gov
Linearity (r²) 0.9941 - 0.9999 for mirtazapine and impurities nih.gov
Precision (RSD) < 0.98% (Inter- and Intra-day) nih.gov
Recovery 95.54 - 102.22% for impurities nih.gov

This table presents data from a study on a validated RP-HPLC method for mirtazapine and its related substances. nih.gov

Enantioselective Chromatography for Mirtazapine Enantiomer Separation

Mirtazapine is a chiral compound and exists as two enantiomers, (S)-(+)-mirtazapine and (R)-(-)-mirtazapine, which may exhibit different pharmacological and pharmacokinetic properties. nih.gov Therefore, the separation and quantification of individual enantiomers are critical. Enantioselective chromatography is the primary technique used for this purpose. chromatographyonline.comnih.gov

Chiral stationary phases (CSPs) are employed in HPLC to achieve the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective. chromatographyonline.comresearchgate.net For example, a Chiralpak AD column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to resolve the enantiomers of mirtazapine. nih.govresearchgate.net

The mobile phase composition is a crucial factor in achieving optimal separation. Typically, a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA), is used. chromatographyonline.comnih.gov The separation can be influenced by the type and concentration of the alcohol and the amine modifier.

An example of an enantioselective HPLC method is detailed in the table below:

ParameterConditions
Column Chiralpak AD (250 mm x 4.6 mm, 10 µm) nih.gov
Mobile Phase Hexane-Ethanol (98:2, v/v) + 0.1% Diethylamine nih.gov
Flow Rate 1.2 mL/min nih.gov
Detection UV at 292 nm nih.gov
Analysis Time < 12 minutes nih.gov

This table outlines the conditions for an enantioselective HPLC method for the separation of mirtazapine enantiomers. nih.gov

Gas Chromatography Applications

Gas Chromatography (GC) is another powerful technique that can be applied to the analysis of mirtazapine. mdpi.comencyclopedia.pub Coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity, making it suitable for the determination of mirtazapine in complex biological matrices. mdpi.comencyclopedia.pub

For GC analysis, derivatization of the analyte may sometimes be necessary to improve its volatility and thermal stability. However, methods for the direct analysis of mirtazapine have also been developed. mdpi.com The choice of the capillary column is critical for achieving good separation. An HP-5MS column, a common choice for drug analysis, has been used effectively for mirtazapine. mdpi.com

GC-MS methods are particularly valuable in forensic toxicology and for screening purposes. mdpi.comencyclopedia.pub The mass spectrometer provides structural information that aids in the unequivocal identification of the compound.

The following table summarizes typical parameters for a GC-MS method for mirtazapine analysis:

ParameterConditions
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm) mdpi.com
Carrier Gas Helium (1 mL/min) mdpi.com
Injector Temperature 250°C nih.gov
Detection Mass Spectrometry (MS) mdpi.comencyclopedia.pub

This table provides an overview of the instrumental conditions for the GC-MS analysis of mirtazapine. mdpi.comnih.gov

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices like plasma and blood. nih.govcuny.edu This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govcuny.edu

LC-MS/MS methods for mirtazapine typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection. nih.govscirp.org The use of an internal standard is crucial for accurate quantification. nih.govscirp.org

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. researchgate.net This high selectivity minimizes interference from other components in the matrix. nih.gov

Key features of a typical LC-MS/MS method for mirtazapine are presented below:

ParameterDetails
Sample Preparation Protein precipitation with methanol nih.gov or liquid-liquid extraction scirp.org
Chromatography Reversed-phase C18 column nih.govscirp.org
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent nih.govscirp.org
Ionization Electrospray Ionization (ESI) in positive mode nih.gov
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode researchgate.net
Lower Limit of Quantitation (LLOQ) As low as 0.5 ng/mL nih.gov

This table summarizes the general characteristics of an LC-MS/MS method for the quantification of mirtazapine in biological samples. nih.govscirp.orgresearchgate.net

Spectrometric Quantification and Characterization

Spectrometric methods are widely used for the quantitative analysis of this compound, offering simplicity, speed, and cost-effectiveness.

UV-Vis Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a simple and accessible technique for the quantification of mirtazapine in bulk and pharmaceutical dosage forms. ijpsr.infogsconlinepress.com The method is based on the measurement of the absorbance of a mirtazapine solution at its wavelength of maximum absorption (λmax). ijpsr.infogsconlinepress.com

The λmax of mirtazapine can vary slightly depending on the solvent used. For instance, in a phosphate (B84403) buffer (pH 6.8), the λmax is observed at 232 nm, while in methanol, a sharp peak is observed at 222 nm. ijpsr.infogsconlinepress.com The method is validated for linearity, accuracy, and precision. ijpsr.infogsconlinepress.com Beer's law is typically obeyed over a specific concentration range, allowing for the construction of a calibration curve to determine the concentration of unknown samples. ijpsr.info

Derivative spectrophotometry can also be employed to enhance the resolution of the spectra and reduce interference from excipients. nih.govresearchgate.net This involves calculating the first or higher-order derivatives of the absorbance spectrum. nih.gov

The table below provides details of a UV-Vis spectrophotometric method for mirtazapine determination:

ParameterDetails
Solvent Phosphate buffer (pH 6.8) ijpsr.info
λmax 232 nm ijpsr.info
Linearity Range 5-30 µg/mL ijpsr.info
Correlation Coefficient (r²) 0.999 ijpsr.info
Recovery 99.57 - 100.26% ijpsr.info

This table outlines the parameters of a validated UV-Vis spectrophotometric method for the estimation of mirtazapine. ijpsr.info

Extractive spectrophotometric methods have also been developed, which involve the formation of colored ion-pair complexes between mirtazapine and a dye, such as bromocresol green or methyl orange. orientjchem.orgdergipark.org.tr The complex is then extracted into an organic solvent, and its absorbance is measured. orientjchem.orgdergipark.org.tr

Fluorescence Spectroscopy in Trace Analysis

Fluorescence spectroscopy is a highly sensitive analytical technique employed for the quantitative determination of mirtazapine in various matrices, particularly at trace levels. nih.govresearchgate.net This method is based on the principle that the mirtazapine molecule absorbs light at a specific excitation wavelength and subsequently emits light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise quantification. researchgate.net This technique is particularly valuable for analyzing mirtazapine in biological fluids like human plasma and whole blood, where concentrations can be very low. nih.govresearchgate.net

Several spectrofluorimetric methods have been developed and validated for mirtazapine analysis. A first derivative spectrofluorimetric method enhances sensitivity and selectivity, allowing for the determination of mirtazapine in plasma with a limit of detection (LOD) as low as 0.2 ng/ml and a limit of quantitation (LOQ) of 1.0 ng/ml. nih.govresearchgate.net This approach involves measuring the amplitudes of the first derivative of the emission spectrum, which can help resolve the analyte signal from background interference. nih.gov The selection of an appropriate solvent or medium, such as 0.1 M sulphuric acid, is crucial for optimizing the fluorescence signal. nih.govresearchgate.net

Research has established various parameters for the successful spectrofluorimetric analysis of mirtazapine. The methods are validated for linearity, precision, and accuracy, demonstrating their reliability for quality control and clinical studies. researchgate.netnih.gov The high sensitivity of spectrofluorimetry makes it a suitable alternative to more complex chromatographic techniques for specific applications. nih.govnih.gov

Table 1: Comparative Data of Spectrofluorimetric Methods for Mirtazapine Analysis

Parameter Method 1 Method 2 Method 3
Technique First Derivative Spectrofluorimetry Conventional Spectrofluorimetry Direct Spectrofluorimetry
Matrix Human Plasma, Tablets Pharmaceutical Tablets Human Whole Blood
Excitation Wavelength (λex) 314 nm nih.gov 328 nm nih.gov 322 nm researchgate.net
Emission Wavelength (λem) 375–435 nm (peak to peak) nih.gov 415 nm nih.gov Not Specified
Linearity Range 1–40 ng/ml nih.gov 2–25 ng/ml nih.gov 10–200 ng/ml researchgate.net
Limit of Detection (LOD) 0.2 ng/ml nih.gov Not Specified Not Specified
Limit of Quantitation (LOQ) 1.0 ng/ml nih.gov Not Specified 10 ng/ml researchgate.net
Recovery 97% to 99% (in plasma) nih.gov 101.47% (in tablets) nih.gov 97.87–99.69% researchgate.net

Dissolution Method Development and In Vitro Release Studies for this compound

Dissolution testing is a critical in vitro method used to predict the in vivo performance of a drug product. For this compound, the development of a robust dissolution method is essential for quality control and to ensure batch-to-batch consistency of its release profile from a given dosage form. anveshanaindia.com These studies are fundamental in the development of various formulations, including immediate-release, mouth-dissolving, and controlled-release tablets. crimsonpublishers.comdergipark.org.tr

The most commonly employed apparatus for mirtazapine dissolution testing is the USP Type II (paddle) apparatus. anveshanaindia.comcrimsonpublishers.comijper.org The method parameters are carefully selected to simulate physiological conditions. The dissolution medium is typically an aqueous buffer, with the pH chosen to represent different segments of the gastrointestinal tract, such as 0.1 N Hydrochloric acid (HCl) to simulate stomach fluid or phosphate buffers at pH 4.5, 6.8, or 7.4. dergipark.org.trijper.orgwjpmr.com The medium is maintained at a constant temperature of 37±0.5°C, and the paddle rotation speed is generally set at 50 or 100 RPM. crimsonpublishers.comjaper.inammanif.com At predetermined time intervals, samples are withdrawn from the dissolution vessel, and the concentration of dissolved mirtazapine is determined, usually by UV-Vis spectrophotometry. crimsonpublishers.comjaper.in

In vitro release studies are used to compare the performance of different formulations. For instance, studies have shown that standard immediate-release tablets may release 100% of the drug in as little as 20 minutes. ijper.org In contrast, optimized sustained-release floating tablets can be designed to release the drug over a period of up to 12 hours. ijper.org Mouth-dissolving tablets are formulated for rapid disintegration and release, with some showing over 99% drug release within minutes. crimsonpublishers.comresearchgate.net The data from these studies are often fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the mechanism of drug release from the formulation. ijper.orgjaper.in

Table 3: Example of In Vitro Dissolution Parameters for Mirtazapine Tablets

Parameter Condition 1 Condition 2 Condition 3
Apparatus USP Type II (Paddle) ijper.org USP Type II (Paddle) crimsonpublishers.com USP Type II (Paddle) ammanif.com
Dissolution Medium 0.1 N HCl ijper.org pH 6.8 Phosphate Buffer crimsonpublishers.com Simulated Saliva (pH 6.8) ammanif.com
Volume 900 mL ijper.org 900 mL crimsonpublishers.com Not Specified
Temperature 37 ± 0.5°C ijper.org 37 ± 1°C crimsonpublishers.com 37°C ammanif.com
Paddle Speed 50 RPM ijper.org 50 RPM crimsonpublishers.com 100 RPM ammanif.com
Formulation Type Sustained-Release Floating Tablet Mouth Dissolving Tablet Fast Dissolving Film

Table 4: Comparative In Vitro Drug Release Profile for Different Mirtazapine Formulations (% Drug Released)

Time Formulation F1 (%) crimsonpublishers.com Formulation F6 (%) crimsonpublishers.com Optimized Sustained-Release Formulation (%) ijper.org
5 min 25.3 55.4 ~15
10 min 41.2 78.9 ~25
15 min 58.7 91.2 ~35
20 min 73.4 99.31 researchgate.net ~42
30 min 89.6 - ~55
1 hour - - ~68
6.5 hours - - ~95
12 hours - - 100

Computational Chemistry and Molecular Modeling of Mirtazapine

Structure-Based Drug Design Principles Applied to Mirtazapine (B1677164) Analogues

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. pitt.edunih.gov This approach is iterative and powerful, reducing the time and cost associated with the development of new drug candidates. nih.gov For mirtazapine and its analogues, SBDD principles are applied to optimize interactions with key receptors, such as serotonin (B10506) (5-HT) and histamine (B1213489) receptors, to enhance therapeutic effects or reduce off-target activity. tandfonline.commdpi.commdpi.com

The design of analogues often starts with the core tetracyclic structure of mirtazapine. mdpi.com Modifications are then introduced to probe the structure-activity relationship (SAR). For instance, isosteric replacement, such as substituting a carbon-hydrogen group in the aromatic ring with a nitrogen atom (as seen in the transition from its precursor mianserin (B1677119) to mirtazapine), can profoundly affect physicochemical properties like charge distribution and dipole moment. researchgate.net These changes, in turn, alter the molecule's interaction with receptors and metabolic enzymes, explaining differences in pharmacological activity. researchgate.net

Another SBDD strategy involves fluorination. Theoretical studies using density functional theory (DFT) calculations have investigated the effect of adding fluorine atoms to the mirtazapine structure. tandfonline.com Results from these computational experiments suggest that fluorination can alter the molecule's stability, solubility, and electronic properties, potentially leading to the design of new antidepressant drugs with improved pharmacological profiles. tandfonline.com The goal of such modifications is to fine-tune the binding affinity for specific targets, for example, to enhance antagonism at the 5-HT2A receptor, a key mechanism for many atypical antipsychotics and antidepressants. mdpi.comwikipedia.org

Ligand-Receptor Docking and Molecular Dynamics Simulations of Mirtazapine Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational chemistry that predict and analyze how a ligand, like mirtazapine, binds to its receptor. nih.govsemanticscholar.orgresearchgate.net Docking places the ligand into the binding site of a protein in various conformations and scores them based on binding affinity, while MD simulations provide a dynamic view of the complex over time, assessing its stability and interactions in a simulated physiological environment. nih.govsemanticscholar.orgplos.org

Mirtazapine's complex pharmacology, involving antagonism at multiple receptors including α2-adrenergic, histamine H1, and various serotonin (5-HT2A, 5-HT2C, 5-HT3) receptors, has been extensively studied using these methods. psychopharmacologyinstitute.comnih.govwikipedia.org

Histamine H1 Receptor: Mirtazapine is a potent H1 receptor antagonist. psychopharmacologyinstitute.comsmpdb.ca Positron Emission Tomography (PET) studies in humans have confirmed a very high receptor occupancy (80-90%) in the brain's cerebral neocortex after administration. researchgate.netnih.gov This high occupancy is directly related to its sedative effects. researchgate.netnih.gov

Serotonin 5-HT2A Receptor: Antagonism at 5-HT2A receptors is crucial to the therapeutic effects of mirtazapine and other atypical antidepressants. mdpi.comwikipedia.org Docking and MD simulation studies on 5-HT2A antagonists, including mirtazapine, help to elucidate the specific amino acid residues in the receptor's binding pocket that are critical for interaction. tandfonline.comsci-hub.se These simulations can reveal the bioactive conformations of the ligands and the conformational changes induced in the receptor upon binding. sci-hub.se

Other Targets: Recent computational studies have explored mirtazapine's potential interaction with other targets. For instance, one study used molecular docking and MD simulations to investigate the binding of 24 antidepressant drugs, including mirtazapine, to the Microtubule Affinity Receptor Kinase 4 (MARK4), a protein implicated in Alzheimer's disease. nih.govsemanticscholar.orgplos.orgresearchgate.net The results identified mirtazapine as a promising candidate for further investigation based on its calculated binding affinity and stable interactions within the MARK4 binding site. nih.govresearchgate.net Another study used docking and MD simulations to show that mirtazapine can bind to the minor groove of double-stranded DNA (dsDNA), forming hydrogen bonds and electrostatic interactions. nih.govresearchgate.net

The data from these simulations provide valuable insights into the binding modes and stability of mirtazapine at its various targets.

Table 1: Example of Mirtazapine Docking and Simulation Data

Target Protein Computational Method Key Findings Reference
Microtubule Affinity Receptor Kinase 4 (MARK4) Molecular Docking & MD Simulation Mirtazapine showed a strong binding affinity and stable complex formation, suggesting potential as a MARK4 inhibitor. nih.gov, plos.org, semanticscholar.org, researchgate.net
Double-Stranded DNA (dsDNA) Molecular Docking & MD Simulation Mirtazapine was found to locate in the minor groove, interacting via hydrogen bonding and electrostatic forces. nih.gov, researchgate.net
5-HT2A Receptor Molecular Docking & MD Simulation Used to identify bioactive conformations and understand antagonist binding mechanisms. tandfonline.com, sci-hub.se

| CYP2D6 | Molecular Modeling | In silico studies showed ritonavir (B1064) has a higher binding affinity for CYP2D6 than mirtazapine, suggesting potential for metabolic inhibition. | scialert.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govresearchgate.net These methods provide insights into a molecule's structure, stability, and chemical reactivity based on its electron distribution. rsisinternational.org

For mirtazapine, quantum chemical calculations have been used to compare its properties with its analogue, mianserin. researchgate.net These studies revealed that the substitution of a nitrogen atom in mirtazapine's aromatic ring significantly alters the charge distribution and dipole moment compared to mianserin. researchgate.net Mirtazapine was found to be more polar, with a significantly higher oxidation potential, which helps to explain the differences in their pharmacological profiles and metabolic pathways. researchgate.net

Furthermore, theoretical studies have explored how chemical modifications, such as fluorination, could impact mirtazapine's properties. tandfonline.com DFT calculations predicted that fluorination could influence intramolecular hydrogen bonding, charge transfer, stability, and solubility. tandfonline.com Such studies can predict how changes to the molecular structure will affect its electronic properties, guiding the synthesis of new analogues with potentially improved characteristics. tandfonline.com These computational methods can calculate key parameters that relate to a molecule's reactivity and interaction potential. rsisinternational.org

| Chemical Hardness | A measure of resistance to change in electron distribution. | Related to the stability and reactivity of the molecule. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models use molecular descriptors—numerical values that encode a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds. nih.govmeilerlab.org Cheminformatics applies these and other computational methods to analyze large datasets of chemical compounds, aiding in tasks like virtual screening and library design. mdpi.commeilerlab.org

QSAR studies involving mirtazapine have been conducted to understand the structural requirements for activity at its various targets. For example, 3D-QSAR models have been developed for a range of antidepressants, including mirtazapine, to probe their interactions with the serotonin transporter (SERT) and other receptors like 5-HT1A. nih.govresearchgate.netresearchgate.net These models use 3D fields (e.g., steric and electrostatic) to map out regions where certain properties are favorable or unfavorable for biological activity. nih.gov

One study developed several 3D-QSAR models to assess the influence of different ions (sodium, potassium, calcium) on the antidepressant activity at the SERT active site. nih.gov In these models, mirtazapine was part of the training set used to establish the correlation. The resulting models could then be used to predict the activity of newly designed compounds. nih.govresearchgate.net Another study reported QSAR models for the 5-HT1A receptor, where mirtazapine showed a good correlation between its experimental and predicted activity, indicating the reliability of the model. researchgate.net

These computational approaches are valuable for:

Virtual Screening: Rapidly screening large libraries of compounds to identify those most likely to be active at a desired target. meilerlab.org

Lead Optimization: Guiding the modification of a lead compound to improve its activity and properties.

Mechanism Elucidation: Providing insights into the key molecular features responsible for a drug's pharmacological effect. nih.gov

By integrating data from diverse antidepressants, QSAR and cheminformatics provide a powerful framework for rational drug design in the ongoing search for novel and more effective therapeutic agents. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for Mirtazapine Bromide

Novel Synthetic Methodologies and Process Intensification

The synthesis of mirtazapine (B1677164) has been a subject of research to improve efficiency and yield for industrial-scale production. google.comgoogle.com A common method involves the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using concentrated sulfuric acid. google.com However, challenges such as inefficient stirring and difficult reaction control have been noted with this process when handling the solid compound. justia.com

To address these issues, modifications to the synthesis process have been explored. One approach involves adding a cosolvent like tetrahydrofuran (B95107) to the reaction mixture to prevent the agglomeration of reactants in concentrated sulfuric acid, leading to a more homogeneous and controlled reaction. google.com This method aims to improve the material feeding speed and reduce or avoid agglomeration, potentially increasing product yield and making it more suitable for industrial production. google.com Another patented process describes diluting the reaction mixture with water, followed by alkalinization in the presence of propanol (B110389) for extraction and crystallization, which is reported to yield high-purity mirtazapine. google.com

The table below summarizes various synthetic approaches for mirtazapine, highlighting the starting materials, key reagents, and reported outcomes.

Starting Material(s)Key Reagent(s)Reported OutcomeReference(s)
2-halo nicotinic acid nitrilesNot specifiedNew synthetic route for economic, large-scale production. google.com
2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanolConcentrated sulfuric acid, propanolHigh purity mirtazapine suitable for drug use. google.com
1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazineConcentrated sulfuric acid, tetrahydrofuranImproved reaction homogeneity and yield, suitable for industrial production. google.com
Styrene oxide, N-methylethanolamineNot specifiedSeven-step reaction with an overall yield of 22.6% and purity of 99.79%. researchgate.net
1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazineConcentrated sulfuric acid, water/dichloromethaneOptimized cyclization process for industrial implementation. justia.com

Advanced Material Science Applications: Co-crystals and Solid Dispersions

To enhance the physicochemical properties of mirtazapine, such as its solubility and dissolution rate, researchers have investigated the formation of co-crystals and solid dispersions. Mirtazapine has low water solubility, which can affect its oral bioavailability. nih.gov

The formation of molecular salts and co-crystals of mirtazapine with organic carboxylic acids has been shown to prevent sublimation at elevated temperatures, a characteristic observed with the base form of the drug. researchgate.netrsc.org X-ray diffraction, spectroscopy, and thermal analysis have been used to characterize these novel solid forms. researchgate.netrsc.org Studies have revealed that mirtazapine co-crystals can significantly increase solubility and dissolution rates compared to the pure drug. researchgate.net For instance, certain co-crystals have demonstrated up to a 6.64-fold increase in solubility and a 1.85-fold increase in dissolution. researchgate.net These co-crystals have also shown good stability under various storage conditions. researchgate.net

Solid dispersion is another technique employed to improve the dissolution of poorly water-soluble drugs like mirtazapine. nih.gov This involves dispersing the drug in an inert carrier, often a polymer, to create a solid-state mixture. nih.gov Research has explored the use of different polymers, such as polyvinylpyrrolidone (B124986) (PVP K-30), with the solid dispersion technique. nih.gov The results indicated that the amorphous form of mirtazapine in the solid dispersion dissolved much faster than the crystalline form of the plain drug. nih.gov The drug-to-polymer ratio was found to be a significant factor influencing the dissolution rate. nih.gov

The table below presents findings from studies on mirtazapine co-crystals and solid dispersions, detailing the formulation, observed improvements, and characterization methods.

FormulationKey FindingsCharacterization MethodsReference(s)
Mirtazapine molecular salts and co-crystals with organic carboxylic acidsPrevents sublimation at elevated temperatures.X-ray diffraction, IR and Raman spectroscopy, thermal analysis. researchgate.netrsc.org
IBR co-crystalsIncreased solubility up to 6.64 times and dissolution up to 1.85 times compared to Form A. Maintained stability after 90 days at 40°C/75% RH.Powder X-ray diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Fourier Transform Infrared Spectroscopy (FT-IR). researchgate.net
Mirtazapine solid dispersion with PVP K-30Significantly enhanced dissolution rate due to the amorphous state of the drug.X-ray powder diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR). nih.gov

Preclinical Exploration of Mirtazapine's Non-Canonical Biological Activities

Beyond its established role as an antidepressant, preclinical research is uncovering non-canonical biological activities of mirtazapine. These investigations suggest potential therapeutic applications in other areas.

Evidence from preclinical studies indicates that mirtazapine enhances central noradrenergic and serotonergic activity by acting as an antagonist at central presynaptic α2 adrenergic inhibitory autoreceptors and heteroreceptors. boehringer-ingelheim.comfda.gov It is also a potent antagonist of 5-HT2 and 5-HT3 receptors. boehringer-ingelheim.comfda.gov These mechanisms are thought to contribute to its therapeutic effects. nih.gov

Recent studies have begun to explore the effects of mirtazapine on neurobiological mechanisms beyond its primary antidepressant action. researchgate.net For instance, research has investigated its potential in the context of neurodegenerative diseases like Alzheimer's, where it has shown beneficial effects on associated symptoms. researchgate.net

Furthermore, preclinical models have demonstrated mirtazapine's potential in substance abuse disorders by attenuating psychostimulant-induced behaviors. researchgate.net It has also been shown to lower drug-seeking behavior for substances like methamphetamine in animal studies. wikipedia.org In a rat model of neuropathic pain, repeated administration of mirtazapine was found to inhibit the development of hyperalgesia and allodynia. nih.gov

The table below summarizes some of the non-canonical biological activities of mirtazapine observed in preclinical studies.

Preclinical Model/Study TypeObserved Non-Canonical ActivityPotential ImplicationReference(s)
Animal models of stressPrevention of stress-induced escape deficit.Antidepressant activity. oup.com
Rat models of substance abuseAttenuation of psychostimulant-induced behaviors.Treatment of substance abuse disorders. researchgate.net
Animal studies of drug-seeking behaviorLowered methamphetamine-seeking behavior.Treatment of methamphetamine addiction. wikipedia.org
Rat model of neuropathic painInhibition of hyperalgesia and allodynia.Management of neuropathic pain. nih.gov
Mouse model of myotonic dystrophy type 1Rescued cognitive deficits and depressive-like state.Treatment of neurobiological symptoms in myotonic dystrophy. nih.gov

Development of Targeted Mirtazapine Analogs with Refined Pharmacological Profiles

The development of analogs of mirtazapine aims to create compounds with more refined pharmacological profiles, potentially offering improved efficacy or a better side-effect profile. Mirtazapine itself is an analog of mianserin (B1677119). nih.govnih.gov

Research into mirtazapine analogs focuses on understanding the contribution of its different enantiomers and modifying its structure to alter receptor binding affinities. The (S)-(+)-enantiomer is primarily responsible for the antagonism of 5-HT2A and 5-HT2C receptors, while the (R)-(–)-enantiomer is responsible for antagonizing the 5-HT3 receptor. wikipedia.org Both enantiomers contribute to the antagonism of H1 and α2-adrenergic receptors. wikipedia.org

One example of a mirtazapine analog is esmirtazapine, which is the (S)-(+)-enantiomer. wikipedia.org Another area of research involves creating isotopically labeled analogs, such as mirtazapine-d3, to aid in metabolic studies by allowing for easier tracking of the compound. scbt.com These analogs can have altered molecular interactions and kinetic behavior due to the deuterium (B1214612) substitution. scbt.com

The table below lists some analogs of mirtazapine and their key characteristics.

Analog NameKey Characteristic/ModificationPotential Application/SignificanceReference(s)
MianserinPrecursor/parent compound of mirtazapine.Comparative pharmacological studies. nih.govnih.gov
SetiptilineStructural analog of mirtazapine.Comparative pharmacological studies. wikipedia.org
Esmirtazapine(S)-(+)-enantiomer of mirtazapine.Investigated for its specific receptor binding profile. wikipedia.org
Mirtazapine-d3Deuterium-labeled analog of mirtazapine.Used in metabolic studies for enhanced tracking. scbt.com

Integration of Omics Technologies in Preclinical Mirtazapine Research

The application of "omics" technologies, such as metabolomics and pharmacogenomics, is becoming increasingly important in preclinical research to gain a deeper understanding of the molecular mechanisms of drugs like mirtazapine. crownbio.com These technologies allow for a comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics), providing insights into how a drug affects biological systems. crownbio.com

Metabolomics studies have been used to investigate the effects of mirtazapine on metabolic pathways. For example, one study in healthy men showed that mirtazapine administration led to changes in lipid metabolism, including an increase in triglyceride levels. researchgate.net Another metabolomics study in a mouse model of myotonic dystrophy indicated that mirtazapine increased the production of serotonin (B10506), noradrenaline, gamma-aminobutyric acid, and adenosine. nih.gov

Pharmacogenomic studies have explored how genetic variations can influence an individual's response to mirtazapine. Research has investigated the impact of polymorphisms in genes encoding cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which are involved in mirtazapine metabolism, on the drug's concentration and clinical outcomes. nih.govnih.gov The integration of such omics data holds the promise of personalizing treatment by predicting a patient's response to mirtazapine. nih.govresearchgate.netmdpi.com

The table below provides examples of how omics technologies have been applied in preclinical mirtazapine research.

Omics TechnologyResearch FocusKey FindingsReference(s)
MetabolomicsEffect on lipid metabolism in healthy men.Increased triglyceride levels. researchgate.net
MetabolomicsNeurotransmitter production in a mouse model of myotonic dystrophy.Increased serotonin, noradrenaline, GABA, and adenosine. nih.gov
PharmacogenomicsInfluence of CYP enzyme polymorphisms on mirtazapine concentration.Investigated the role of genetic variations in drug metabolism. nih.govnih.gov
Multi-omicsIntegration of various omics data for personalized medicine.Potential to create tailored therapeutic strategies. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions in Mirtazapine-related clinical studies?

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure clinical questions and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for practical evaluation. For example, in studying Mirtazapine’s hepatotoxicity, define the population (e.g., patients with depression), intervention (Mirtazapine dosage), comparison (placebo or alternative antidepressants), and measurable outcomes (liver enzyme levels). Align questions with literature gaps identified through systematic reviews .

Q. What standardized rating scales should be employed to assess depressive symptom changes in Mirtazapine trials?

  • The Montgomery-Åsberg Depression Rating Scale (MADRS) is preferred for its sensitivity to treatment-induced changes, validated through studies showing superior differentiation between responders and non-responders compared to the Hamilton Rating Scale. Ensure inter-rater reliability ≥0.8 via calibration exercises and document baseline and periodic scores using standardized protocols .

Q. How should adverse drug reactions (ADRs) to Mirtazapine be systematically documented in clinical trials?

  • Use WHO-UMC causality assessment criteria , including temporal relationship verification (onset post-Mirtazapine initiation), dechallenge/rechallenge data, exclusion of alternative causes, and laboratory confirmation (e.g., liver function tests). Maintain detailed case report forms integrating Naranjo Scale scoring , as demonstrated in pharmacovigilance studies .

Advanced Research Questions

Q. How should researchers address contradictory findings in Mirtazapine’s association with neutropenia across observational studies?

  • Conduct a PRISMA-guided systematic review with strict inclusion criteria (e.g., confirmed neutrophil counts via flow cytometry, exclusion of confounding medications). Apply meta-regression to analyze variables like dosage duration and comorbidities. For example, stratify studies based on treatment duration (>4 weeks vs. acute use) and control for concurrent medications affecting hematopoiesis .

Q. What experimental designs optimize detection of Mirtazapine’s dose-dependent hepatotoxicity?

  • Implement a longitudinal cohort study with:

  • Serial measurements of ALT/AST at baseline, weeks 2, 4, and 7.
  • Control for confounders (alcohol use, viral hepatitis) via stratified sampling.
  • Pharmacokinetic modeling to correlate plasma Mirtazapine levels with enzyme elevations.
  • Liver biopsy histopathology in severe cases (IRB-approved).
    • Reference RUCAM criteria for causality assessment .

Q. How can researchers validate potential drug interactions between Mirtazapine and bromide-containing compounds?

  • Design in vitro cytochrome P450 inhibition assays (CYP2D6, 3A4 isoforms) with Mirtazapine (1–100 μM) co-incubated with bromide derivatives. Use LC-MS to quantify metabolic byproducts and compare with in vivo therapeutic drug monitoring data. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict interaction magnitude, referencing hepatic metabolism pathways .

Methodological Considerations

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring experimental data. Include tables summarizing characterization data (e.g., pharmacokinetic parameters, adverse event frequencies) and ensure reproducibility by detailing materials, protocols, and statistical methods .
  • Systematic Reviews : Use PRISMA checklists for transparency. Create data extraction tables listing study characteristics (e.g., sample size, dosage, outcomes) and assess bias via tools like ROBINS-I .
  • Case Reports : Document clinical timelines, lab results, and differential diagnoses rigorously. Use the RUCAM scale to establish causality in drug-induced liver injury cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.